molecular formula C18H19N5O2 B2917230 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034332-50-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

カタログ番号: B2917230
CAS番号: 2034332-50-6
分子量: 337.383
InChIキー: BLSGYWWYIPECGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various scientific fields. It incorporates a diverse array of functional groups, contributing to its versatility and broad range of reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide typically involves multi-step reactions:

  • Formation of the pyrazole ring: : This step might involve the reaction of ethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form 1-ethyl-1H-pyrazole.

  • Construction of the oxadiazole ring: : This can be achieved by cyclizing a diacylhydrazine derivative, often using agents like phosphoryl chloride (POCl3).

  • Attachment of the cyclopropane moiety: : The phenylcyclopropanecarboxylic acid can be synthesized through cyclopropanation reactions using diazomethane and phenyl acetic acid.

  • Coupling steps: : Finally, the compound can be assembled by coupling the oxadiazole-pyrazole intermediate with the phenylcyclopropanecarboxylic acid derivative under conditions conducive to forming amide bonds, such as the use of EDCI or DCC as coupling agents.

Industrial Production Methods

The industrial production methods for this compound would focus on optimizing yield and purity:

  • Scalable batch processes: involving controlled environments for each synthesis step.

  • Continuous flow systems: could be implemented to ensure constant production and minimize waste.

  • Purification methods: , such as recrystallization, chromatography, or distillation, would be key to isolating the pure product.

化学反応の分析

Types of Reactions

  • Oxidation and Reduction: : The compound might undergo oxidative cleavage or reduction reactions, particularly involving the oxadiazole and pyrazole rings.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive nitrogen atoms within the heterocyclic rings.

  • Cyclization: : Intramolecular cyclization could be a possible transformation under certain conditions.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution reagents: : Halides, sulfonyl chlorides, etc.

Major Products

  • Oxidative Products: : Cleaved derivatives of the oxadiazole and pyrazole rings.

  • Reductive Products: : Reduced forms, possibly resulting in open-chain derivatives or altered heterocycles.

  • Substitution Products: : Variants where specific hydrogen atoms have been replaced by other functional groups.

科学的研究の応用

The compound is of interest in several areas:

  • Chemistry: : Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

  • Biology: : Investigated for its potential as a ligand in biochemical assays.

  • Medicine: : May serve as a lead compound for drug development, given its unique structural motifs that could interact with biological targets.

  • Industry: : Utilized in the creation of specialized materials or as a catalyst in certain chemical processes.

作用機序

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism might involve:

  • Binding to active sites: : The compound's structure allows it to fit into the binding pockets of proteins or enzymes, potentially inhibiting or activating their function.

  • Pathway Modulation: : It might influence cellular pathways by interacting with signaling molecules or transcription factors, altering gene expression or protein activity.

類似化合物との比較

Compared to other similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide stands out due to its multi-functional group architecture.

Similar Compounds

  • 1-Phenyl-2,5-dihydro-1H-pyrazol-3-carboxamide: : Differing mainly in the absence of the oxadiazole ring.

  • N-phenylcyclopropanecarboxamide: : Lacks the heterocyclic components, focusing on the cyclopropane moiety.

  • 4-ethyl-5-phenyl-1,2,4-oxadiazol-3-carboxamide: : Contains the oxadiazole structure but misses the pyrazole and cyclopropane groups.

生物活性

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure that includes a cyclopropane ring, an oxadiazole moiety, and a pyrazole derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

  • Preparation of Pyrazole Core : The pyrazole ring is synthesized using hydrazine with 1,3-diketones.
  • Formation of Oxadiazole : The oxadiazole ring is introduced through cyclization reactions involving appropriate carboxylic acids or derivatives.
  • Final Coupling : The final step involves the coupling of the pyrazole and oxadiazole intermediates with the phenylcyclopropanecarboxamide moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating promising results in several areas:

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole groups exhibit significant anticancer properties. For instance, related compounds have shown moderate to potent antiproliferative activity against various cancer cell lines such as SGC-7901 and A549 . Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, disrupting microtubule dynamics similar to known chemotherapeutics like combretastatin A4 .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. The oxadiazole moiety acts as a Michael acceptor, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence cellular signaling pathways, leading to apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have provided insights into the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects on A549 lung cancer cells with IC50 values comparable to standard treatments .
Study 2Investigated the compound's effect on microtubule dynamics; results showed disruption similar to combretastatin A4 .
Study 3Evaluated structure–activity relationships (SAR) indicating that modifications at the phenyl ring enhance biological activity .

特性

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-23-12-13(10-20-23)16-21-15(25-22-16)11-19-17(24)18(8-9-18)14-6-4-3-5-7-14/h3-7,10,12H,2,8-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGYWWYIPECGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。